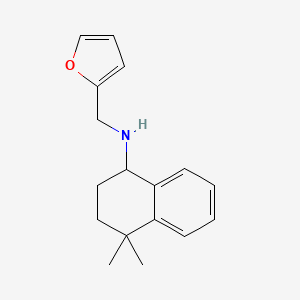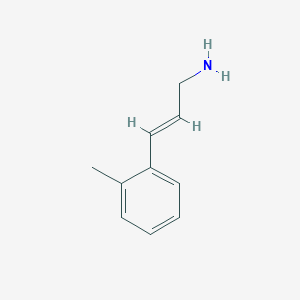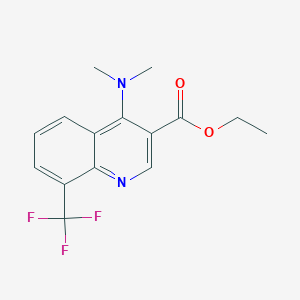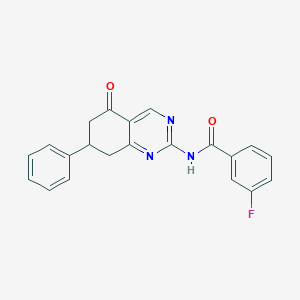![molecular formula C14H18O3S2 B12119435 Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- CAS No. 893724-00-0](/img/structure/B12119435.png)
Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- is a complex organic compound characterized by its unique spiro structure. This compound features a benzofuran ring fused with a dithiolane ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a benzofuran derivative, which undergoes a series of transformations including alkylation, oxidation, and cyclization to form the spiro compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dithiolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or thiols .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical environments .
Biology
In biological research, Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological macromolecules in unique ways, making it a candidate for drug development .
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers are exploring its use in developing new therapeutic agents, particularly for its antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,6,6-trimethyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2’-[1,3]dithiolane]-2-carboxylate
- Methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2’-[1,3]dithiolane]-2-carboxylate
Uniqueness
What sets Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- apart from similar compounds is its specific substitution pattern and the presence of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
893724-00-0 |
|---|---|
Molecular Formula |
C14H18O3S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3',6',6'-trimethylspiro[1,3-dithiolane-2,4'-5,7-dihydro-1-benzofuran]-2'-carboxylic acid |
InChI |
InChI=1S/C14H18O3S2/c1-8-10-9(17-11(8)12(15)16)6-13(2,3)7-14(10)18-4-5-19-14/h4-7H2,1-3H3,(H,15,16) |
InChI Key |
FJLFIOGURHAFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C3(CC(C2)(C)C)SCCS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12119352.png)
![2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]-](/img/structure/B12119353.png)
![Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)



![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)




![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)
![(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B12119434.png)

